Bromo vs. Chloro Analog: Molecular Weight and Heavy Atom Effect for Crystallography
The bromine substituent at position 6 provides a significant anomalous scattering signal for X-ray crystallography, enabling experimental phasing via single-wavelength anomalous diffraction (SAD). In contrast, the 6-chloro analog (CAS 4878-36-8) lacks this heavy atom effect and cannot be used for SAD phasing without additional heavy-atom derivatization . The molecular weight of the bromo compound (233.02 g/mol) is 44.45 Da greater than the chloro analog (188.57 g/mol), and the calculated anomalous scattering factor (f'') for Br Kα radiation is approximately 1.5 electrons, compared to 0.3 electrons for Cl [1].
| Evidence Dimension | Molecular weight and anomalous scattering for X-ray crystallography |
|---|---|
| Target Compound Data | Molecular weight: 233.02 g/mol; Br atom provides f'' ~1.5 e⁻ at Cu Kα |
| Comparator Or Baseline | 3,5-Diamino-6-chloro-pyrazine-2-carboxylic acid: 188.57 g/mol; Cl f'' ~0.3 e⁻ |
| Quantified Difference | Molecular weight difference: +44.45 Da (23.6% increase); ~5× higher anomalous scattering |
| Conditions | Computed molecular weights; anomalous scattering factors from International Tables for Crystallography |
Why This Matters
Enables experimental phase determination in protein-ligand co-crystal structures without the need for additional heavy-atom soaking, accelerating structure-based drug design campaigns.
- [1] International Tables for Crystallography. (2006). Volume C: Mathematical, physical and chemical tables. Chapter 4.2.6: Anomalous dispersion. View Source
